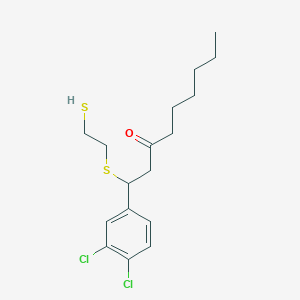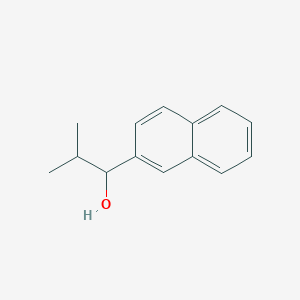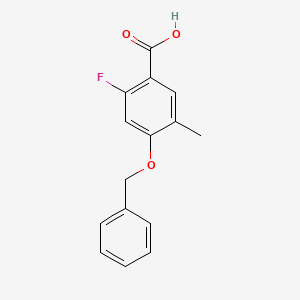
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide . This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated product.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of non-fluorinated benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.
Medicine: Potential applications in drug development and pharmaceutical research. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
4-Benzyloxybenzoic acid: Similar structure but lacks the fluorine and methyl groups.
2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the benzyloxy group.
4-(Benzyloxy)-2-fluorobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness: 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid is unique due to the presence of all three functional groups (benzyloxy, fluorine, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13FO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13FO3/c1-10-7-12(15(17)18)13(16)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
YNGIMGGHPUMJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


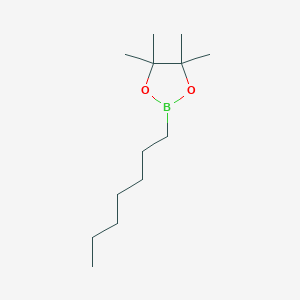
![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)

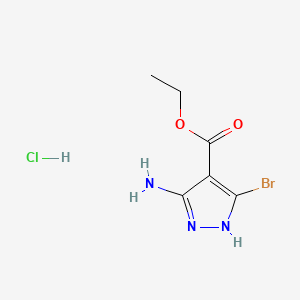
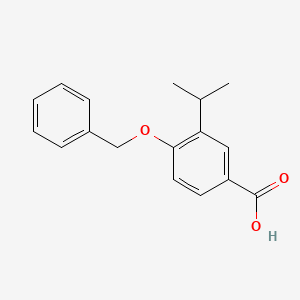
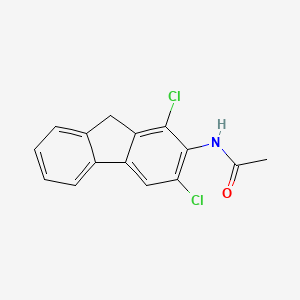
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
